C26H32N2O2S2

Description

Contextual Significance of C26H32N2O2S2 in Contemporary Chemical Research

The chemical formula this compound has gained significance in two distinct fields of chemical science. In the realm of synthetic organic chemistry, it corresponds to specific bis-thiazolidinone structures, such as 3,3'-(ethane-1,2-diyl)bis(2-(4-isopropylphenyl)thiazolidin-4-one). Thiazolidinones are a well-established class of heterocyclic compounds known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. orientjchem.orgorgchemres.orgresearchgate.net The focus of contemporary research on bis-thiazolidinones with this formula is often on the development of efficient and environmentally benign synthetic methods, particularly one-pot, multi-component reactions utilizing novel nanocatalysts. nih.govresearchgate.net

Concurrently, the formula this compound also represents a highly specialized diketopyrrolopyrrole (DPP) derivative, namely 2,5-bis(2-ethylhexyl)-3,6-bis(5-cyanothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione. DPP-based materials are at the forefront of organic electronics research due to their exceptional photophysical properties, strong electron-accepting nature, and high charge carrier mobilities. nih.govnih.govfrontiersin.org Research on this specific DPP compound is driven by its potential applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic devices. nih.govresearchgate.net The study of how different alkyl and functional group substituents influence its performance in these devices is a key area of investigation. mpg.de

Overview of Foundational Research on this compound and Related Molecular Scaffolds

The foundational research for the two main compound classes represented by this compound followed separate historical paths.

Bis-thiazolidinones: The groundwork for thiazolidinone chemistry was laid through classical organic reactions. A key synthetic strategy is the Knoevenagel condensation of a thiazolidinone core with an aldehyde. nih.govsciensage.info The development of multicomponent reactions, where multiple starting materials react in a single step to form a complex product, marked a significant advancement. For bis-thiazolidinones, this often involves the reaction of an aldehyde, ethylenediamine (B42938), and thioglycolic acid. nih.govresearchgate.net Early research focused on establishing these reaction pathways, while more recent foundational work has explored the use of various catalysts, including zeolites and ionic liquids, to improve yields and reaction conditions. orgchemres.org

Diketopyrrolopyrroles (DPPs): The diketopyrrolopyrrole core structure was first synthesized by Farnum and his colleagues in 1974 as an unexpected byproduct. nih.govumh.es These initial DPPs were highly insoluble, which limited their application. A major breakthrough came in the 1980s when Iqbal and his team developed a more efficient synthesis by reacting a dialkyl succinate (B1194679) with an aromatic nitrile, which produced the DPP pigments in high yield. nih.gov This opened the door for the development of a wide array of DPP derivatives. The first use of a DPP-based polymer in an organic field-effect transistor was reported in 2008, which sparked significant interest in their electronic applications. nih.gov The synthesis of specific derivatives like the one corresponding to this compound, which involves modifications at the nitrogen and thiophene (B33073) rings, builds upon these foundational methods to tune the molecule's solubility and electronic properties for device applications. mpg.deresearchgate.net

Identification of Current Research Gaps and Future Academic Trajectories for this compound Studies

Despite significant progress, several research gaps and promising future directions exist for compounds with the formula this compound.

For Bis-thiazolidinones:

Mechanistic Insights: While numerous catalytic systems have been developed for their synthesis, a deep understanding of the reaction mechanisms on the surface of these nanocatalysts is often lacking. Future research will likely focus on detailed kinetic and computational studies to elucidate these pathways.

Broader Biological Screening: Although the thiazolidinone core is known for its biological activity, the full therapeutic potential of specific bis-thiazolidinone derivatives like those with the formula this compound has not been exhaustively explored. orientjchem.org A systematic investigation into a wider range of biological targets is a clear future trajectory. researchgate.net

Green Synthesis: There is a continued drive towards developing even more environmentally friendly synthetic methods, such as using water as a solvent or catalyst-free conditions, to align with the principles of green chemistry. rsc.org

For Diketopyrrolopyrroles:

Device Stability and Performance: A major challenge in organic electronics is the long-term stability of the materials. Future research will focus on designing DPP derivatives with improved resistance to degradation from oxygen and moisture, and on optimizing their solid-state packing to enhance charge transport. researchgate.net

Exploring New Applications: While OFETs and OPVs are the primary focus, the unique optical and electronic properties of DPPs make them suitable for other applications. There is growing interest in their use as materials for chemical sensors, photodetectors, and functional gels. researchgate.netnih.gov

Structure-Property Relationships: The relationship between the molecular structure (e.g., the stereoisomerism of the ethylhexyl side chains) and the bulk electronic properties is complex. mpg.de Further research is needed to precisely control the molecular assembly and crystalline structure of these materials to maximize their performance in electronic devices. frontiersin.org

Data Tables

Table 1: Examples of Compounds with the Formula this compound

| Compound Name | Class | Key Research Focus |

| 3,3'-(ethane-1,2-diyl)bis(2-(4-isopropylphenyl)thiazolidin-4-one) | Bis-thiazolidinone | Catalytic synthesis methodology |

| 2,5-bis(2-ethylhexyl)-3,6-bis(5-cyanothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione | Diketopyrrolopyrrole | Organic thin-film transistors, charge transport studies |

Table 2: Characterization Data for a Representative Bis-thiazolidinone

Compound: 3,3'-(ethane-1,2-diyl)bis(2-(4-isopropylphenyl)thiazolidin-4-one)

| Analysis Type | Observed Data | Reference |

| Elemental Analysis | Calculated: C, 66.63%; H, 6.88%; N, 5.98%; S, 13.68%. Found: C, 66.46%; H, 6.79%; N, 6.04%; S, 13.58%. | orgchemres.org |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 1.17 (d, J = 7 Hz, 12H), 2.69-2.79 (m, 2H), 2.80-2.89 (m, 2H), 3.55-3.64 (m, 4H), 3.68 (dd, J = 1.8, 16 Hz, 2H), 5.49 (d, J = 1.4 Hz, 2H), 7.14 (d, J = 8 Hz, 4H), 7.18 (d, J = 8 Hz, 4H). | orgchemres.org |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 23.4, 32.2, 33.4, 39.6, 63.1, 126.6, 126.7, 135.6, 149.8, 171.1. | orgchemres.org |

Structure

3D Structure

Properties

IUPAC Name |

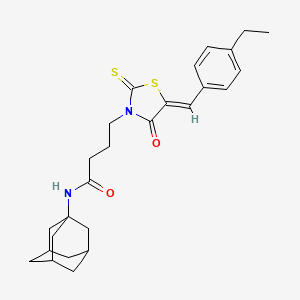

N-(1-adamantyl)-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O2S2/c1-2-17-5-7-18(8-6-17)13-22-24(30)28(25(31)32-22)9-3-4-23(29)27-26-14-19-10-20(15-26)12-21(11-19)16-26/h5-8,13,19-21H,2-4,9-12,14-16H2,1H3,(H,27,29)/b22-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIDCYPQLORZPX-XKZIYDEJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC34CC5CC(C3)CC(C5)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC34CC5CC(C3)CC(C5)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of C26h32n2o2s2

Retrosynthetic Analysis and Key Precursor Identification for C26H32N2O2S2

A retrosynthetic analysis of Butaclamol reveals several key disconnections to identify viable precursors. The core structure is a complex, fused tetracyclic system. A primary disconnection can be made at the C-N bond of the piperidine (B6355638) ring, leading back to a more simplified tricyclic ketone intermediate and a piperidine derivative.

Another key disconnection involves the Grignard reaction used to install the signature tert-butyl group at the C3 position. This retrosynthetic step points to a precursor ketone, specifically a benzo mdpi.comclockss.orgcyclohepta[1,2,3-de]pyrido[2,1-a]isoquinolin-3-one derivative. acs.org

Further simplification of this tricyclic ketone can be envisioned through a Pictet-Spengler or Bischler-Napieralski type reaction, which would form the isoquinoline (B145761) portion of the molecule. This approach identifies precursors such as a substituted phenethylamine (B48288) derivative and a suitable carbonyl compound or its equivalent.

Key precursors identified through this analysis include:

Aryl Grignard reagents : Such as tert-butylmagnesium bromide, for the introduction of the C3 substituent. acs.org

Tricyclic ketones : The core benzo mdpi.comclockss.orgcyclohepta[1,2,3-de]pyrido[2,1-a]isoquinolin-3-one system is a pivotal intermediate. acs.org

Methyl vinyl ketone (MVK) : MVK has been noted as a precursor in the synthesis of Butaclamol, likely used in constructing part of the quinolizidine (B1214090) ring system. wikipedia.org

Development and Optimization of Stereoselective Synthetic Routes to this compound

The biological activity of Butaclamol is highly dependent on its stereochemistry, with the (+)-enantiomer being the active neuroleptic agent. cdnsciencepub.comcdnsciencepub.com This necessitates the development of stereoselective synthetic routes. A chemical reaction that produces stereoisomeric products in unequal amounts is known as a stereoselective synthesis. iupac.org

Early approaches often relied on the resolution of the racemic mixture, separating the desired (+)-enantiomer from the inactive (−)-enantiomer. However, this is inherently inefficient as it discards half of the synthesized material.

More advanced strategies focus on asymmetric synthesis to directly produce the desired enantiomer. This can involve:

Chiral auxiliaries : Attaching a chiral group to a precursor to direct the stereochemical outcome of a key reaction, followed by its removal.

Chiral catalysts : Using a chiral catalyst to control the formation of stereocenters. For instance, asymmetric hydrogenation or asymmetric alkylation reactions can be employed to set the key chiral centers in the molecule's core structure. chemscene.comchiralpedia.com

Chiral pool synthesis : Starting from an enantiomerically pure natural product, such as an amino acid or a sugar, that already contains some of the required stereocenters.

The optimization of these routes involves maximizing the diastereomeric or enantiomeric excess (d.e. or e.e.) at each stereocenter-forming step. For example, in the synthesis of bicyclic amine intermediates, the use of bulky hydride sources like sodium tri(2-ethylhexanoyloxy)borohydride can lead to high diastereoselectivity (dr: 10:1) in reductive amination steps. mdpi.com The development of enantioselective syntheses for related dopamine (B1211576) receptor ligands has been achieved through methods like asymmetric 1,3-dipolar cycloaddition. nih.gov

Novel Synthetic Strategies for the Formation of the this compound Core Structure

The construction of the rigid, polycyclic core of Butaclamol and its analogues remains an area of synthetic interest. Novel strategies often focus on improving efficiency, step economy, and access to diverse derivatives.

One innovative approach involves the stereoselective synthesis of related 7-phenylquinolizidine systems, designed to mimic the structural and steric features of Butaclamol. nih.gov This strategy allows for the exploration of new structures with potentially improved properties. The synthesis of these analogues demonstrated that the introduction of specific substituents on the phenyl ring could significantly enhance dopamine antagonistic properties. nih.gov

Another strategy involves scaffold hybridization, where the primary pharmacophore of one class of compounds is linked to the secondary pharmacophore of another. This has been used to create novel bitopic ligands targeting the dopamine D3 receptor, using a flexible butyl chain to connect an N-(2,3-dichlorophenyl)piperazine nucleus with scaffolds like 1,4-benzodioxane-2-carboxamide. acs.org

Recent developments in synthetic methodology, such as the contractive synthesis of cyclobutanes from pyrrolidines via iodonitrene chemistry, showcase the potential for unconventional ring formations that could be adapted to create complex polycyclic systems. nih.gov Similarly, intramolecular cyclization induced by agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) has been used to efficiently form benzothiazepine (B8601423) cores, a strategy that could be relevant for related heterocyclic structures. acs.org

Functional Group Transformations and Derivatization Approaches for this compound

Functional group transformations and the synthesis of derivatives are crucial for mapping receptor interactions and optimizing pharmacological profiles. nih.gov For Butaclamol, derivatization has been explored at several positions.

Modification at the C3 position : The tert-butyl group is a defining feature. A series of 16 analogues with different 3-aryl substituents were synthesized to investigate the role of this position. nih.gov The synthesis involved reacting the precursor ketone with various aryl magnesium bromide derivatives or 2-furyllithium. acs.org These studies showed that the C3 substituent is critical for potency. nih.gov

Modifications in Ring E : Several analogues with modifications in the "E ring" (the aromatic ring not fused to the isoquinoline part) have been synthesized. nih.gov This led to the identification of derivatives like anhydrobutaclamol and deoxybutaclamol. nih.gov

Amino and Spin-Labeled Derivatives : Amino derivatives have been prepared by treating the precursor ketone with a corresponding amine in the presence of sodium cyanoborohydride. cdnsciencepub.com For example, methylamino and isobutylamino derivatives were synthesized with yields of 32% and 57%, respectively. cdnsciencepub.com A spin-labeled ester derivative was also created by reacting (+)-Butaclamol with the acid chloride of a nitroxide-containing carboxylic acid, yielding the product in 17% yield. cdnsciencepub.com

Table 1: Synthesis of Butaclamol Derivatives

| Derivative Type | Reagents | Yield | Reference |

|---|---|---|---|

| 3-Aryl Analogues | Aryl Magnesium Bromide | Variable | nih.govacs.org |

| Methylamino Derivative | Methylamine, NaBH3CN | 32% | cdnsciencepub.com |

| Isobutylamino Derivative | Isobutylamine, NaBH3CN | 57% | cdnsciencepub.com |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of complex pharmaceutical agents like Butaclamol is an ongoing challenge. Green chemistry aims to reduce waste, use less toxic reagents and solvents, and improve energy efficiency. doi.org

Key areas for applying green principles to the synthesis of antipsychotic drugs include:

Catalysis : Employing catalytic methods, including biocatalysis or metal catalysis, can reduce the need for stoichiometric reagents, thereby minimizing waste. For example, electrochemical synthesis is being explored as a green method for producing drug metabolites, such as the S-oxide metabolites of phenothiazine-based antipsychotics. mdpi.com

Alternative Solvents and Reaction Conditions : The use of safer, renewable, or solvent-free conditions is a core principle. Microwave-assisted organic synthesis (MAEOS) has been shown to accelerate reactions, increase yields, and reduce the formation of byproducts in the synthesis of various heterocyclic compounds, including antidepressant and antipsychotic agents. doi.org For instance, new derivatives of the antipsychotic drug olanzapine (B1677200) were synthesized with high yields (57-86%) in just two minutes using microwave irradiation. rsc.org

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

While specific studies detailing a fully "green" synthesis of Butaclamol are scarce, the principles and technologies are being actively developed and applied to related classes of pharmaceuticals. doi.orgrsc.orgacs.org

Advanced Structural Elucidation and Spectroscopic Characterization of C26h32n2o2s2

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Isomer Differentiation of C26H32N2O2S2

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule with high accuracy and for differentiating between isomers. uni-rostock.deunivie.ac.at By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS can provide an exact molecular formula, which is crucial for distinguishing between compounds with the same nominal mass. uni-rostock.de Techniques such as Orbitrap and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) are at the forefront of ultra-high-resolution mass analysis. uni-rostock.de

For this compound, HRMS would be used to obtain a high-resolution mass spectrum. The exact mass calculated for this formula allows for its unambiguous confirmation, distinguishing it from other potential elemental compositions that might have the same nominal mass. Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments, often coupled with techniques like in-source collision-induced dissociation (IS-CID), can provide structural information that helps in the differentiation of isomers. nih.gov Isomers, which have the same molecular formula but different arrangements of atoms, can exhibit distinct fragmentation pathways upon ionization, leading to unique mass spectra that serve as a fingerprint for each specific isomer. pressbooks.pubebsco.comwikipedia.org

A typical workflow would involve introducing a purified sample of Butaclamol into the mass spectrometer, often after separation by a technique like ultra-high-performance liquid chromatography (UHPLC). univie.ac.at The instrument would then measure the m/z of the molecular ion with high mass accuracy, confirming the elemental composition. Subsequent fragmentation analysis (ddMS2 or PRM) would provide data on the structural connectivity of the molecule. nih.gov

Table 1: Theoretical vs. Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | This compound |

| Theoretical Monoisotopic Mass | 468.1854 g/mol |

| Expected Experimental Mass (HRMS) | ~468.1854 ± 0.0005 Da |

This table represents expected values for an HRMS experiment. Actual experimental values would be determined in a laboratory setting.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of organic molecules in solution and in the solid state. thermofisher.com It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

A suite of multi-dimensional NMR experiments is employed to assemble the complete structural puzzle of a complex molecule like Butaclamol. princeton.eduslideshare.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com Cross-peaks in a COSY spectrum reveal which protons are neighbors in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly to the carbon atoms to which they are attached, providing a map of all C-H bonds in the molecule. sdsu.eduemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduemerypharma.com HMBC is crucial for piecing together different fragments of the molecule and for assigning the positions of quaternary carbons (carbons with no attached protons).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by chemical bonds. princeton.eduresearchgate.net This is particularly useful for determining the stereochemistry and conformation of the molecule.

By combining the information from these experiments, a complete and unambiguous assignment of all proton and carbon signals in the Butaclamol molecule can be achieved, leading to a detailed three-dimensional structural model.

Table 2: Representative 2D NMR Correlations for a Hypothetical Fragment of this compound

| Proton (¹H) Signal | COSY Correlation(s) | HSQC Correlation (¹³C) | HMBC Correlation(s) (¹³C) | NOESY Correlation(s) (¹H) |

| H-a | H-b | C-1 | C-2, C-3 | H-c |

| H-b | H-a, H-c | C-2 | C-1, C-4 | H-d |

| H-c | H-b | C-3 | C-1, C-4 | H-a |

| H-d | - | C-5 | C-4, C-6 | H-b |

This table is illustrative and shows the types of correlations that would be observed and interpreted in a full 2D NMR analysis.

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical consideration in the pharmaceutical industry as different polymorphs can have different physical properties. europeanpharmaceuticalreview.comjeol.com Solid-state NMR (ssNMR) is a powerful technique for characterizing and differentiating polymorphs because the NMR signals are sensitive to the local environment of the nuclei, which differs between crystal forms. europeanpharmaceuticalreview.comjeol.comirispublishers.comrsc.org

For Butaclamol, ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR, can be used to identify and distinguish between different polymorphic forms. irispublishers.com The chemical shifts and line shapes in the ssNMR spectrum are unique to each polymorph. jeol.com This allows for the identification of the specific polymorph present in a sample and can be used to detect the presence of minor polymorphic impurities. rsc.org In some cases, ssNMR can reveal the presence of multiple, crystallographically independent molecules within the asymmetric unit of a crystal lattice, which may not be easily detected by other methods. brynmawr.edu

Molecules like Butaclamol are not static; they undergo conformational changes in solution. libretexts.orgosti.gov Dynamic NMR (DNMR) is used to study these dynamic processes, such as bond rotations and ring inversions, that occur on the NMR timescale. libretexts.orgnih.gov

Studies on Butaclamol have shown that it can exist in different conformations in solution. nih.gov For instance, the hydrochloride salt in DMSO exists as an equilibrium mixture of two conformations (trans and cis I) that interconvert. nih.gov The rate of this interconversion can be studied by variable temperature NMR experiments. nih.gov At lower temperatures, the exchange between conformations slows down, and separate signals for each conformer may be observed. nih.gov By analyzing the changes in the NMR line shapes as a function of temperature, the energy barrier for the conformational interconversion can be determined. nih.gov For the free base of Butaclamol, the energy barrier for the interconversion of cis and trans forms has been determined to be approximately 9.6 kcal/mol, while for the hydrochloride salt in DMSO, the barrier is higher, at around 17.3 kcal/mol. nih.gov These studies provide valuable insights into the flexibility and conformational preferences of the molecule, which can be important for its biological activity.

Single-Crystal X-ray Diffraction Analysis of this compound and its Crystalline Forms

To perform SC-XRD, a suitable single crystal of Butaclamol is required. uhu-ciqso.es This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. carleton.eduuol.de

The resulting crystal structure provides an unambiguous determination of the relative stereochemistry of the chiral centers within the molecule. For compounds related to Butaclamol, SC-XRD has been used to determine the absolute configuration of enantiomers. nih.gov This information is crucial for understanding the structure-activity relationship of the compound.

Table 3: Hypothetical Crystallographic Data for a Polymorph of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1510 |

| Z | 4 |

This table presents a hypothetical set of crystallographic parameters to illustrate the type of data obtained from a single-crystal X-ray diffraction experiment.

Vibrational Spectroscopy of this compound (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. thermofisher.combruker.com These techniques are based on the principle that molecular bonds vibrate at specific frequencies. When the molecule is irradiated with infrared light, it will absorb the radiation at frequencies that correspond to its vibrational modes. bruker.comyoutube.com

FT-IR Spectroscopy: An FT-IR spectrum of Butaclamol would show characteristic absorption bands for its various functional groups. For example, one would expect to see bands corresponding to C-H stretching (both aliphatic and aromatic), C=C stretching from the aromatic rings, C-O stretching, C-N stretching, and C-S stretching vibrations. The presence of a hydroxyl group (-OH) would be indicated by a broad absorption band in the high-frequency region of the spectrum. youtube.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. researchgate.net While FT-IR is based on the absorption of light, Raman spectroscopy is based on the inelastic scattering of light. Some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. For Butaclamol, Raman spectroscopy could provide additional information about the vibrations of the carbon skeleton and the sulfur-containing moieties. researchgate.netcdnsciencepub.com

Together, FT-IR and Raman spectroscopy provide a comprehensive vibrational profile of the molecule, which can be used for identification and to confirm the presence of key functional groups. semanticscholar.org

Table 4: Expected Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Technique |

| O-H Stretch (alcohol) | 3200-3600 (broad) | FT-IR |

| C-H Stretch (aromatic) | 3000-3100 | FT-IR, Raman |

| C-H Stretch (aliphatic) | 2850-3000 | FT-IR, Raman |

| C=C Stretch (aromatic) | 1400-1600 | FT-IR, Raman |

| C-O Stretch | 1000-1300 | FT-IR |

| C-S Stretch | 600-800 | Raman |

This table provides general ranges for the expected vibrational frequencies. The exact positions of the peaks would be determined from the experimental spectra.

Electronic Absorption and Emission Spectroscopy of this compound (UV-Vis, Fluorescence)

The extended π-conjugated system of the DPP chromophore gives rise to intense absorption and emission in the visible region of the electromagnetic spectrum. nih.govresearchgate.netub.edu

UV-Visible (UV-Vis) absorption spectroscopy reveals the electronic transitions within the molecule. libretexts.orgscribd.com DPP derivatives of the this compound formula exhibit strong absorption bands in the visible range. ufg.brossila.comwikipedia.org

The primary electronic transition is a π → π* transition, corresponding to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is typically localized along the entire conjugated DPP-thiophene backbone, while the LUMO is centered on the electron-deficient DPP core. This intramolecular charge-transfer (ICT) character is responsible for the intense color of these dyes. For a representative compound in dichloromethane (B109758) (CH₂Cl₂), distinct absorption maxima (λmax) are observed, often with a main peak and a vibronic shoulder at a shorter wavelength.

Many DPP derivatives are highly luminescent, meaning they efficiently emit light after being electronically excited. uah.eduresearchgate.net This property is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. enlitechnology.combam.deedinst.com

These compounds typically exhibit bright fluorescence in the orange-to-red region of the spectrum, with small Stokes shifts (the difference between the absorption and emission maxima). The high quantum yields indicate that radiative decay (fluorescence) is a highly favored de-excitation pathway over non-radiative processes. For example, while the parent unsubstituted DPP core is an exceptional fluorophore with a quantum yield near unity, halogenated and cyano-substituted analogs also show very high quantum yields.

Chiroptical Spectroscopic Studies of this compound (Circular Dichroism, Optical Rotatory Dispersion)

When a chiral center is introduced into the structure, for example by using 2-ethylhexyl side chains, the resulting this compound molecule becomes chiral and can exist as (R,R), (S,S), and meso (R,S) stereoisomers. These chiral variants can be studied using chiroptical techniques.

The absolute configuration of chiral molecules—the precise three-dimensional arrangement of atoms—can be determined using chiroptical spectroscopy. mtoz-biolabs.com These techniques measure the differential interaction of the molecule with left and right circularly polarized light. spectroscopyasia.comrsc.orgresearchgate.net

Circular Dichroism (CD) Spectroscopy : CD measures the difference in absorption of left and right circularly polarized light (ΔA). jascoinc.com A CD spectrum plots this difference against wavelength, showing positive or negative bands (Cotton effects) that are characteristic of a specific enantiomer. worktribe.comnih.gov By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations for a known (e.g., R or S) configuration, the absolute configuration of the synthesized molecule can be unambiguously assigned. nih.gov

Optical Rotatory Dispersion (ORD) Spectroscopy : ORD measures the variation of optical rotation as a function of wavelength. wikipedia.orgnih.govscirp.org An ORD curve also displays Cotton effects in the region of a chromophore's absorption. scirp.org The shape and sign of the ORD curve are unique to an enantiomer and can be used for structural assignment. nih.gov

For chiral DPP derivatives, these techniques are highly sensitive to how the chromophores are organized through self-assembly in solution or in thin films. worktribe.comnih.gov While the existence of stereoisomers for certain this compound derivatives (like those with 2-ethylhexyl chains) is known, detailed ORD/CD studies specifically aimed at assigning the absolute configuration of these particular isomers are not widely reported in the surveyed literature. However, the principles of these techniques provide a clear pathway for such a determination. mtoz-biolabs.comnih.gov

Conformational Analysis of Chiral this compound Forms

The analysis of these chiral forms focuses on factors like rotational energy barriers, steric interactions, and torsional strain, which dictate the preferred conformations. libretexts.orgmaricopa.edu Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are instrumental in elucidating these structural nuances. nih.gov

Identification of Chiral Centers and Axes

Chirality in molecules can arise from chiral centers (point chirality) or a chiral axis (axial chirality). libretexts.orgwikipedia.org

In a known bis-thiazolidinone derivative with the formula this compound, chirality originates from two stereocenters. orgchemres.org These are tetrahedral carbon atoms each bonded to four different substituent groups. The presence of two chiral centers means that up to four stereoisomers can exist: (R,R), (S,S), (R,S), and (S,R). libretexts.org

The (R,R) and (S,S) isomers are mirror images of each other that cannot be superimposed, making them a pair of enantiomers. A mixture of these is known as a racemate. libretexts.org

The (R,S) and (S,R) configurations are identical due to an internal plane of symmetry, resulting in a single, achiral meso compound. libretexts.org Research has confirmed the synthesis and separation of these distinct racemic and meso isomers. orgchemres.org

Another compound matching the formula, 2,2'-Dithiobis[N-cyclohexylbenzamide], presents a case for axial chirality. maybridge.com While it may lack traditional chiral centers, hindered rotation around the disulfide (S-S) bond and the aryl-sulfur bonds due to bulky N-cyclohexylbenzamide groups can create a stable, chiral axis. wikipedia.org This restricted rotation leads to atropisomers, which are stereoisomers that can be isolated because of a high rotational energy barrier. wikipedia.org

Rotational Barriers and Stable Conformers

The stability of any conformation is determined by its potential energy. libretexts.org Lower energy conformations are more stable and thus more populated. The primary factors contributing to higher energy and instability are:

Torsional Strain: Arises from the repulsion between electron clouds in bonds that are forced into close proximity in eclipsed conformations. libretexts.org

Steric Strain: A repulsive interaction that occurs when bulky atomic groups are forced closer together than their atomic radii would normally allow. maricopa.edu

In open-chain molecules, staggered conformations, where substituents are maximally separated, are generally more stable than eclipsed conformations. libretexts.orgorganicchemistrytutor.com The most stable conformer is often the "anti" conformation, where the largest groups are positioned 180° apart. organicchemistrytutor.com In the case of the bis-thiazolidinone derivative, rotation occurs around the single bonds of the ethylenediamine (B42938) bridge connecting the two thiazolidinone rings. The most stable conformations will minimize steric clash between the two large, substituted rings.

For 2,2'-Dithiobis[N-cyclohexylbenzamide], the dihedral angle of the C-S-S-C bond is a critical conformational parameter. The rotational barrier around this disulfide bond, influenced by the large terminal groups, determines whether stable, chiral atropisomers can be isolated.

Spectroscopic Evidence and Research Findings

Spectroscopic techniques are essential for distinguishing between stereoisomers and characterizing their conformations. NMR and Infrared (IR) spectroscopy provide detailed information on the molecule's atomic connectivity and chemical environment. nih.gov

For the bis-thiazolidinone derivative with formula this compound, researchers have successfully separated the meso and racemic isomers and characterized them using spectroscopic methods. orgchemres.org The distinct spatial arrangement of atoms in these isomers leads to observable differences in their spectra. For example, the symmetry inherent in the meso form can result in fewer and simpler NMR signals compared to the less symmetric racemic enantiomers. orgchemres.org The specific chemical shifts observed in ¹H and ¹³C NMR spectra provide definitive evidence for each isomer. orgchemres.orgorgchemres.org

The following table summarizes the reported spectroscopic data for the separated isomers of a representative bis-thiazolidinone.

| Isomer | Technique | Observed Signals / Peaks (δ in ppm for NMR; cm⁻¹ for IR) |

|---|---|---|

| Racemic Isomer (4j) | ¹H NMR (400 MHz, CDCl₃) | 1.17 (d, 12H), 2.69-2.78 (m, 2H), 2.80-2.89 (m, 2H), 3.55-3.64 (m, 4H), 3.68 (dd, 2H), 5.48 (d, 2H), 7.13 (d, 4H), 7.16 (d, 4H) |

| ¹³C NMR (100 MHz, CDCl₃) | 23.4, 32.2, 33.4, 39.6, 63.1, 126.67, 126.75, 135.6, 149.8, 171.1 | |

| IR (KBr) | 2955, 1661 cm⁻¹ |

Table 1: Spectroscopic data for a racemic bis-thiazolidinone isomer corresponding to the formula this compound. orgchemres.org Data for the corresponding meso form was also reported, allowing for comparative analysis.

Computational and Theoretical Chemistry Studies of C26h32n2o2s2

Quantum Chemical Calculations of C26H32N2O2S2 (DFT, ab initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in understanding the intrinsic properties of this compound at the atomic level. nih.govmtu.edu These computational tools allow for the precise modeling of the molecule's behavior and characteristics.

Optimization of Molecular Geometry and Electronic Structure of this compound

The first step in most quantum chemical studies is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For a diketopyrrolopyrrole derivative of this compound, DFT calculations have been used to determine bond lengths, bond angles, and dihedral angles. rsc.org For instance, in one such derivative, the planarity of the thiophene-nitronyl nitroxide system is a key feature, leading to short intramolecular hydrogen bonds. rsc.org The electronic structure, which dictates the molecule's reactivity and spectroscopic properties, is also elucidated through these calculations. Methods like B3LYP, M06, and M06-2X are commonly used functionals in DFT for these purposes. rsc.orgnii.ac.jp

A recent study on a DPPTh-NN2 diradical, a compound with the formula this compound, revealed a high degree of planarity in its π-conjugated system, which includes the DPP core, thiophene (B33073) rings, and nitronyl nitroxide moieties. rsc.org The dihedral angles between the planes of the nitronyl nitroxide groups and the adjacent thiophene rings were found to be as small as 2.90° and 13.24°. rsc.org This planarity is crucial for efficient conjugation along the molecular backbone. rsc.org

Prediction of Spectroscopic Parameters for this compound

Quantum chemical calculations are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data for validation. mdpi.com For this compound, this includes the prediction of infrared (IR) spectra, nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra. mdpi.comresearchgate.net Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis spectra, providing information about the electronic transitions within the molecule. For the DPPTh-NN2 diradical, computational modeling has been used to understand its photophysical and magnetic properties, which are closely linked to its spectroscopic behavior. rsc.org

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors of this compound

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the a href='https://www.google.com/search?q=Lowest+Unoccupied+Molecular+Orbital+(LUMO)' target='_blank'>Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy gap between the HOMO and LUMO provides insights into the molecule's stability and reactivity. For the DPPTh-NN2 diradical, the single occupied molecular orbitals (SOMOs) were found to be degenerate and localized on the nitronyl nitroxide fragments. rsc.org

Reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's susceptibility to chemical reactions.

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital energy; related to the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital energy; related to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of molecular stability. |

| Ionization Potential | The energy required to remove an electron from a molecule. |

| Electron Affinity | The energy released when an electron is added to a molecule. |

| Chemical Hardness | A measure of the molecule's resistance to change in its electron distribution. |

These parameters, calculated using DFT, are essential for understanding the chemical behavior of this compound and its analogues.

Conformational Analysis and Energy Landscapes of this compound

The compound this compound can exist in various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface. exlibrisgroup.comcapes.gov.brtandfonline.comacs.orgfigshare.com This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its conformation. For complex molecules like this compound, computational methods are essential for exploring the vast conformational space. nii.ac.jp

Molecular Dynamics (MD) Simulations of this compound in Various Chemical Environments

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account temperature and solvent effects. nih.govnih.govdigitalcommonsdata.com By simulating the motion of atoms and molecules, MD can reveal how this compound interacts with its environment, such as a solvent or a biological receptor. nih.gov These simulations are particularly useful for understanding processes like protein-ligand binding and the transport of molecules across membranes. nih.gov

For a molecule like this compound, MD simulations can be used to study its conformational flexibility in solution, the stability of its different conformers, and its interactions with surrounding water molecules or other solvents. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and QSPR Studies of this compound Analogues (Focus on Calculated Chemical/Physical Descriptors, Not Biological Activity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its activity or properties. biointerfaceresearch.comcabidigitallibrary.orgmdpi.comijpsr.comresearchgate.net In the context of this compound analogues, QSAR and QSPR studies can be used to predict the physicochemical properties of new, unsynthesized compounds based on a set of calculated molecular descriptors. biointerfaceresearch.com

These descriptors can be categorized as constitutional, topological, geometrical, and electronic. By developing a robust QSAR/QSPR model, it is possible to screen a virtual library of this compound analogues and prioritize those with desired properties for further investigation.

| Descriptor Type | Examples | Information Provided |

| Constitutional | Molecular weight, number of atoms | Basic molecular composition |

| Topological | Connectivity indices | Information about the branching and connectivity of the molecule |

| Geometrical | Molecular surface area, volume | Three-dimensional shape and size of the molecule |

| Electronic | Dipole moment, polarizability | Distribution of charge within the molecule |

By correlating these descriptors with specific chemical or physical properties, researchers can gain valuable insights into the structure-property relationships of this compound and its derivatives. mdpi.com

Reaction Mechanism Modeling for this compound Transformations

Computational and theoretical chemistry provide powerful tools for understanding the complex transformations that chemical compounds undergo. For a molecule like 2,5-Dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione, modeling its reaction mechanisms offers deep insights into its synthesis, stability, and degradation pathways. These models allow researchers to map out the entire reaction path from reactants to products, identifying transient structures such as transition states and intermediates that are often impossible to observe experimentally. mit.edu

The primary methods for such investigations include Density Functional Theory (DFT) for calculating the electronic structure and energies of molecules and synchronous transit-guided quasi-Newton (QST) approaches for locating transition state structures. ucsb.edu By calculating the potential energy surface of a reaction, chemists can determine the energy barriers (activation energies) that govern the reaction rate and the relative stability of intermediates and products. e3s-conferences.org

Modeling of Synthetic Transformations

The synthesis of DPP derivatives like the target compound typically involves the condensation of a succinate (B1194679) ester with an aromatic nitrile, followed by N-alkylation of the DPP core. frontiersin.org A common synthetic route involves the reaction between diethyl succinate and thiophene-2-carbonitrile in the presence of a strong base to form the DPP core, which is then alkylated with 1-bromohexane (B126081) to attach the hexyl chains.

Computational modeling can elucidate the mechanism of these key steps. For instance, in the initial condensation, DFT calculations can model the nucleophilic attack of the deprotonated succinate ester onto the nitrile carbon. The modeling would proceed by:

Geometry Optimization: The structures of the reactants, intermediates, and products are optimized to find their lowest energy conformations. acs.org

Transition State Search: Methods like QST2 or QST3 are used to locate the transition state structure for each elementary step. ucsb.edu This structure represents the highest energy point along the reaction coordinate.

Energy Profile Calculation: Single-point energy calculations, often using higher-level theoretical methods, are performed on the optimized structures to construct a reaction energy profile. This profile shows the energy changes throughout the reaction, including the activation energy.

A proposed mechanism for a related intramolecular oxidative coupling of a pyrrolo[3,2-b]pyrrole (B15495793) system illustrates how these calculations are applied. rsc.org The reaction was modeled to proceed via a radical cation intermediate, followed by cyclization. The calculations identified different possible transition states and determined the activation energies for each pathway, successfully explaining the experimentally observed product distribution based on steric hindrance and thermodynamic stability. rsc.org Although a different reaction, the principles of modeling the formation of the heterocyclic core are directly analogous.

acs.orgnih.gov| Modeling Step | Computational Method | Information Obtained | Reference |

|---|---|---|---|

| Reactant/Product Geometry | DFT (e.g., B3LYP, PBE0) with a basis set (e.g., 6-31G(d,p)) | Optimized molecular structures, bond lengths, and angles. | |

| Transition State Location | Synchronous Transit-Guided Quasi-Newton (QST2, QST3) | Structure of the highest-energy point on the reaction path. |

Modeling of Degradation Transformations

The stability of DPP-based materials is crucial for their application in organic electronics. Computational modeling is instrumental in understanding their degradation mechanisms, particularly photochemical transformations. A systematic study on a series of DPP-based conjugated polymers revealed that the DPP unit itself can accelerate photodegradation. rsc.org

Using computational analysis, the study proposed that the photochemical transformation proceeds through the formation of specific degradation products. The primary products identified were 1,4-di(thiophen-2-yl)but-2-yne-1,4-diamine and 1,4-di(thiophen-2-yl)benzene. rsc.org Theoretical modeling helps to:

Propose Plausible Pathways: By calculating the thermodynamics of various potential degradation reactions, researchers can identify the most likely pathways.

Identify Products: The calculated spectroscopic properties (like NMR shifts or vibrational frequencies) of proposed degradation products can be compared with experimental data to confirm their identity.

Rationalize Stability: DFT calculations of frontier molecular orbital (HOMO-LUMO) energies can provide insights into the electronic susceptibility of the molecule to photochemical attack. acs.orgacs.org Polymers with lower HOMO levels are generally more resistant to oxidation. osti.gov

diva-portal.org| Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reference |

|---|---|---|---|---|

| PBDTT-DPP | -5.66 | -3.97 | 1.69 | |

| PBDTT-DPPFu | -5.50 | -3.88 | 1.62 |

The data in Table 2 shows how theoretical calculations can compare related structures. The ring-fused polymer (PBDTT-DPPFu) has a higher-lying HOMO and a narrower band gap compared to its unfused counterpart, which has implications for its electronic properties and stability. diva-portal.org Such computational findings are crucial for the rational design of new, more stable materials based on the this compound scaffold.

Intermolecular Interactions and Biophysical Chemistry of C26h32n2o2s2 Purely Chemical/biophysical Perspective

Investigation of C26H32N2O2S2 Binding to Model Macromolecular Systems (e.g., Proteins, Nucleic Acids, Lipids)

The binding of Thioridazine to macromolecules such as proteins, nucleic acids, and lipids has been investigated using a variety of biophysical techniques. These studies provide quantitative data on binding affinity, kinetics, and thermodynamics, offering insights into the molecular recognition processes.

Isothermal Titration Calorimetry (ITC) is a powerful technique for studying the thermodynamics of molecular interactions in solution. nih.govtainstruments.com It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n). tainstruments.comharvard.edu From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. harvard.edu

Studies using ITC have been crucial in characterizing the interaction of Thioridazine with model membranes. For instance, ITC has been employed to determine the thermodynamic parameters of Thioridazine binding to both neutral and negatively charged lipid bilayers. researchgate.netfigshare.com These experiments reveal that Thioridazine binds to both types of model membranes, and the mechanism is more complex than a simple partitioning between aqueous and lipid phases. researchgate.net The data obtained from ITC, such as the enthalpy of interaction and the binding constant, are essential for understanding the driving forces behind the drug's accumulation in lipid membranes. researchgate.netacs.org

Table 1: Representative Thermodynamic Parameters for Thioridazine Interaction with Model Membranes Measured by ITC Note: This table is illustrative, based on findings that ITC is used to determine these parameters. Specific values would require access to the full text of the cited experimental studies.

| Model System | Binding Constant (Ka) (M-1) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Gibbs Free Energy (ΔG) (kcal/mol) | Stoichiometry (n) |

| Neutral Lipid Bilayers | Value | Value | Value | Value | Value |

| Negatively Charged Lipid Bilayers | Value | Value | Value | Value | Value |

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time kinetics of biomolecular interactions. nicoyalife.comnorthwestern.edu It allows for the determination of both the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. nih.gov

SPR studies have provided significant insights into the binding of Thioridazine to protein targets. For example, the interaction between Thioridazine and acetylcholinesterase (AChE) has been analyzed using SPR. researchgate.net These studies revealed a high affinity of Thioridazine for AChE, with a KD value in the sub-micromolar range (< 1 × 10⁻⁶ M). researchgate.net The kinetic data from SPR, combined with thermodynamic parameters, indicated that the binding is driven by both hydrophobic interactions and hydrogen bonding. researchgate.net Furthermore, SPR has been used to assess the binding of Thioridazine derivatives to other protein targets, such as the hERG potassium channel, to evaluate potential off-target effects. nih.gov

Table 2: Kinetic Parameters for Thioridazine Binding to Acetylcholinesterase (AChE) via SPR Note: This table is based on reported high-affinity binding. researchgate.net The specific kinetic values are illustrative.

| Analyte | Ligand | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Dissociation Constant (KD) (M) |

| Thioridazine | AChE | ~104 - 105 | ~10-2 - 10-3 | < 1 x 10-6 |

Spectroscopic techniques are widely used to study the binding of small molecules like Thioridazine to macromolecules. jelsciences.com Fluorescence quenching, in particular, is a sensitive method for monitoring binding events. jelsciences.comresearchgate.net When a ligand binds to a protein, it can cause a decrease in the intrinsic fluorescence of tryptophan or tyrosine residues, a phenomenon known as quenching. jelsciences.com This can occur through static quenching (formation of a non-fluorescent complex) or dynamic quenching (collisional deactivation). jelsciences.comresearchgate.net

The interaction of Thioridazine with various proteins and membranes has been investigated using fluorescence spectroscopy. nih.govresearchgate.net For instance, studies on the interaction with mitochondrial membranes using fluorescent probes like 1-aniline-8-naphthalene sulfonate (ANS) and 1-(4-trimethylammonium phenyl)-6 phenyl 1,3,5-hexatriene (B1211904) (TMA-DPH) have shown that Thioridazine interacts with the inner mitochondrial membrane, likely near its surface. nih.gov Fluorescence quenching experiments have also been used to determine binding constants and understand the quenching mechanism, which can reveal whether the interaction is static or dynamic. researchgate.netresearchgate.net

Characterization of Non-Covalent Interactions of this compound (e.g., Hydrogen Bonding, Pi-Stacking, Hydrophobic Interactions)

The binding of Thioridazine to its biological targets is governed by a combination of non-covalent interactions. quora.comquora.com These interactions, while individually weak, collectively contribute to the stability of the drug-receptor complex.

Hydrophobic Interactions : The tricyclic phenothiazine (B1677639) core of Thioridazine is hydrophobic and plays a crucial role in its interactions. frontiersin.org Molecular docking and dynamics simulations have shown that Thioridazine engages in hydrophobic interactions with amino acid residues in the binding pockets of proteins like the anti-apoptotic protein BCL-2 and the Bcr/CflA efflux pump. frontiersin.orgnih.gov

Hydrogen Bonding : Although the phenothiazine nucleus itself does not form hydrogen bonds, the side chain and the nitrogen and sulfur atoms in the rings can participate in hydrogen bonding. researchgate.net Molecular modeling studies have identified potential hydrogen bond interactions between Thioridazine and amino acid residues such as Ser116 in the Bcr/CflA pump. nih.gov

Pi-Stacking and Pi-Cation Interactions : The aromatic rings of the phenothiazine structure can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine. researchgate.netrsc.org Additionally, the positively charged piperidine (B6355638) moiety can form π-cation interactions with these aromatic residues. nih.gov Such interactions have been predicted in the binding of Thioridazine to the Bcr/CflA efflux system. nih.gov

Electrostatic Interactions : At physiological pH, the side chain of Thioridazine is typically protonated, carrying a positive charge. This allows for strong electrostatic interactions with negatively charged residues, such as aspartate or glutamate, in protein binding sites or with negatively charged lipids in membranes. quora.comnih.govnih.gov For instance, the protonated piperidine moiety forms a charge-stabilized hydrogen bond with Asp301 in the active site of Cytochrome P450 2D6. researchgate.net

Membrane Permeation and Interaction Studies of this compound with Model Lipid Bilayers (In Vitro Biophysical Models)

Given its amphipathic nature, the interaction of Thioridazine with cell membranes is a critical aspect of its biophysical profile. Studies using model lipid bilayers, such as liposomes and monolayers, have provided detailed information on how Thioridazine affects membrane properties.

Research has shown that Thioridazine intercalates into the lipid bilayer, positioning itself at the polar/apolar interface. researchgate.netpsu.edu This interaction is concentration-dependent and alters the physical properties of the membrane. psu.edu For example, calorimetric and fluorescence polarization measurements indicate that Thioridazine reduces the mobility of lipid molecules, thereby decreasing membrane fluidity. psu.edu However, another study suggests that at certain concentrations, it can increase membrane fluidity. researchgate.net This discrepancy may depend on the specific lipid composition and experimental conditions.

The interaction is also influenced by the charge of the lipids. Thioridazine shows a preferential interaction with negatively charged lipids, such as phosphatidylglycerol (DMPG) and phosphatidylserine (B164497) (POPS), compared to zwitterionic lipids like phosphatidylcholine (DPPC). researchgate.netpsu.edu This preference is driven by electrostatic interactions between the positively charged drug and the negatively charged lipid headgroups. researchgate.netnih.gov This selective interaction can lead to significant structural and dynamic changes in the membrane. researchgate.net

Formation of Supramolecular Assemblies Involving this compound

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. rsc.org Phenothiazines like Thioridazine, due to their amphiphilic and associative properties, can be considered for their ability to form aggregates or participate in larger supramolecular assemblies. science.govscience.gov

The aggregation of Thioridazine in aqueous solution is driven by a stacking mechanism of its hydrophobic tricyclic core. science.gov This self-assembly behavior is a characteristic of many amphiphilic molecules. science.gov Furthermore, Thioridazine has been studied in the context of its ability to be encapsulated within supramolecular hosts, such as those with hydrophobic cavities, for potential applications. researcher.life The formation of these assemblies is influenced by factors like solvent composition and the presence of other molecules that can participate in non-covalent interactions like hydrogen bonding and π-π stacking. researchgate.netrsc.org

Chemical Reactivity and Mechanistic Investigations of C26h32n2o2s2

Elucidation of Reaction Pathways for C26H32N2O2S2 Degradation and Transformation

Detailed studies on the specific degradation and transformation pathways of this compound are not extensively documented in the available literature. However, general principles of organic compound degradation would apply. Potential pathways include:

Oxidative Degradation: The thiophene (B33073) rings and the pyrrolopyrrole core are susceptible to oxidation, especially under harsh conditions involving strong oxidants or advanced oxidation processes. This could lead to the formation of sulfoxides, sulfones, or cleavage of the heterocyclic rings.

Photodegradation: As a pigment, this compound is designed to interact with light. Prolonged exposure to high-energy light, particularly UV radiation, could lead to photobleaching. This process involves the compound absorbing light energy, which can lead to irreversible chemical changes, breaking down the chromophore and causing a loss of color.

Thermal Degradation: At elevated temperatures, the organic structure would undergo decomposition. The hexyl chains would likely be susceptible to cleavage, and the heterocyclic core could break down into smaller, more volatile fragments.

A study on a related DPP-anchored nitronyl nitroxide diradical (DPPTh-NN2) involved a synthesis step where a precursor was heated to 100 °C for 20 hours in a reaction mixture, followed by neutralization with acetic acid and refluxing. rsc.org This indicates a certain level of stability under these specific synthetic conditions, but it also highlights that transformation reactions are central to creating derivatives from the basic this compound structure. rsc.org

Kinetics of this compound Reactions

Quantitative kinetic data for the reactions of this compound are scarce in publicly accessible research. To understand the reaction kinetics, studies would need to measure reaction rates under varying conditions of concentration, temperature, and catalysts.

For instance, in a study of a derivative, photoinduced Electron Paramagnetic Resonance (EPR) experiments were conducted at 10 K to investigate the behavior of excited states, which provides insight into the kinetics of photophysical processes on a very short timescale. rsc.org However, this does not describe the kinetics of bulk chemical reactions or degradation.

A kinetic analysis would typically involve determining the rate law for a specific reaction, such as its degradation. An example of kinetic data presentation is shown below for a hypothetical reaction.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Experimental Run | Initial [this compound] (M) | Initial [Reactant B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻³ |

This table is illustrative and does not represent actual experimental data for this compound.

Redox Chemistry of this compound

Redox chemistry involves the transfer of electrons, leading to changes in the oxidation state of the atoms within a molecule. libretexts.orgsavemyexams.comlibretexts.org The this compound molecule contains several moieties that can participate in redox reactions. The thiophene rings and the electron-deficient diketopyrrolopyrrole core can be reduced (gain electrons) or oxidized (lose electrons).

The redox potential of this compound would be a key parameter in its electrochemical characterization, but specific values are not available in the reviewed literature.

Photochemistry of this compound

The photochemistry of DPP derivatives is a major area of interest due to their use as pigments and in organic electronics. The core structure of this compound is a strong chromophore, meaning it absorbs light intensely in the visible region of the spectrum.

Key photochemical aspects include:

Light Absorption: The compound absorbs light to promote electrons to an excited state.

Fluorescence: The excited molecule can relax by emitting a photon, a process known as fluorescence. DPP pigments are often highly fluorescent.

Photosensitization: In its excited state, the molecule can transfer energy to other molecules, such as oxygen, to generate reactive oxygen species like singlet oxygen.

Photoinduced Electron Transfer: The excited molecule may be more easily oxidized or reduced, allowing it to participate in electron transfer reactions with other molecules.

In a study of the DPPTh-NN2 derivative, photoexcitation with a laser at 532 nm was used to generate excited states (singlet, triplet, and quintet states). rsc.orgrsc.org The interaction between the excited DPP core and the radical fragments was a key focus, highlighting the complex photochemistry of such systems. rsc.org The planarity of the molecule and short intramolecular contacts facilitate efficient electronic conjugation, which is crucial for its photochemical properties. rsc.org

Role of this compound in Catalytic Cycles (If Applicable)

A catalytic cycle is a multi-step reaction mechanism where a catalyst is regenerated after each loop. wikipedia.org While this compound itself is not primarily described as a catalyst, its properties make it a candidate for use in photocatalysis. As a potent photosensitizer, it could absorb light and then drive a chemical reaction by transferring energy or an electron, after which it would return to its ground state, ready for the next cycle.

For example, a related flavin compound can act as a triplet sensitizer (B1316253) in photochemical reactions. researchgate.net Given its strong light absorption and ability to form excited states, this compound could potentially be used in similar photocatalytic applications, such as in organic synthesis or degradation of pollutants, but specific examples are not documented in the searched literature.

Investigations of Covalent Adduct Formation of this compound

Covalent adduct formation is a process where two or more distinct molecules combine to form a single reaction product through the formation of covalent bonds. rsc.orgbiorxiv.orgurl.edu The this compound molecule has sites that could potentially react with nucleophiles or electrophiles to form adducts.

The nitrogen atoms in the pyrrole (B145914) rings and the sulfur atoms in the thiophene rings have lone pairs of electrons and could act as nucleophiles. Conversely, the electron-deficient nature of the DPP core could make it susceptible to nucleophilic attack.

While direct studies of covalent adduct formation with this compound were not found, research on other complex organic molecules shows that this is a key mechanism in various chemical and biological processes. For example, isolevuglandins form adducts with lysine (B10760008) residues on proteins, and flavin cofactors form reversible covalent adducts with various reaction partners. researchgate.netnih.gov The synthesis of derivatives, such as the DPPTh-NN2 mentioned previously, is itself a form of covalent adduct formation, where new groups are covalently bonded to the parent DPP structure. rsc.orgrsc.org

Analytical Methodologies for C26h32n2o2s2 in Complex Research Matrices

Development of High-Performance Liquid Chromatography (HPLC) Methods for C26H32N2O2S2 Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of phenothiazine-type compounds due to their strong UV absorption and fluorescent characteristics. moca.net.ua The development of a robust HPLC method is crucial for separating this compound from metabolites and other interfering substances within a sample matrix.

Reversed-phase HPLC is the most common approach. A method developed for the simultaneous analysis of twelve different phenothiazines utilized a C18 reversed-phase column with UV detection. researchgate.net This highlights the capability of HPLC to resolve complex mixtures of structurally similar compounds. For direct analysis in plasma, a specialized Hisep column has been used, which simplifies sample preparation by allowing for direct injection of filtered plasma. nih.gov This method employed a mobile phase consisting of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer with UV detection at 254 nm. nih.gov The performance of such methods is typically evaluated based on linearity, precision (measured by Relative Standard Deviation, RSD), and sensitivity (Limits of Detection and Quantification). researchgate.netnih.gov For instance, a direct injection method for selected phenothiazines demonstrated linearity in the 0.1-25 µg/mL range with an RSD below 6% and a limit of detection of 0.1 µg/mL. nih.gov

Table 1: HPLC Method Parameters for Analysis of Related Phenothiazine (B1677639) Compounds

| Parameter | Method 1: Simultaneous Analysis researchgate.net | Method 2: Direct Plasma Injection nih.gov |

|---|---|---|

| Stationary Phase | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) | Hisep Column |

| Mobile Phase | Acetonitrile | 15:85 (v/v) Acetonitrile / 0.18 M Ammonium Acetate (pH 5.0) |

| Detection | UV (250 nm) | UV (254 nm) |

| Flow Rate | 1 mL/min | Not Specified |

| Linear Range | 5–200 µg/mL (for specific analytes) | 0.1–25 µg/mL |

| Limit of Detection | 3.2–5.5 ng/mL | 0.1 µg/mL |

| Limit of Quantification | Not Specified | 0.25 µg/mL |

| Internal Standard | Chlorperazine hydrochloride | Not Specified |

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS to identify and quantify different substances within a sample. wikipedia.org It is the method of choice for volatile and semi-volatile organic compounds. thermofisher.com While complex molecules like phenothiazine derivatives often have limited volatility, GC-MS analysis can be performed following a derivatization step to convert the analyte into a more volatile substance. moca.net.ua

The GC-MS process involves vaporizing the sample, separating its components on a capillary column, and then ionizing the separated compounds in the mass spectrometer. thermofisher.com The mass analyzer, typically a quadrupole, separates ions based on their mass-to-charge ratio, providing a unique fingerprint for identification. thermofisher.com GC-MS is considered a "gold standard" in forensic analysis for its specificity. wikipedia.org However, the high temperatures used in the GC injection port can sometimes cause thermal degradation of the molecule of interest. wikipedia.org For enhanced sensitivity and selectivity, especially in complex matrices, a triple quadrupole mass spectrometer (GC-MS/MS) can be used. thermofisher.com

Table 2: General Parameters for GC-MS Analysis of Organic Compounds

| Parameter | Typical Specification |

|---|---|

| Separation Principle | Gas Chromatography separates components based on boiling point and polarity. thermofisher.com |

| Column Type | Capillary column with a specific stationary phase (e.g., 5% phenyl polysiloxane). wikipedia.org |

| Carrier Gas | Inert gas such as Helium, Hydrogen, or Nitrogen. thermofisher.com |

| Ionization Source | Electron Ionization (EI) or Chemical Ionization (CI). thermofisher.com |

| Detector | Mass Spectrometer (Single Quadrupole or Triple Quadrupole). thermofisher.comscioninstruments.com |

| Acquisition Mode | Full Scan (for unknown identification) or Selected Ion Monitoring (SIM)/Selective Reaction Monitoring (SRM) (for targeted quantification). thermofisher.com |

| Application Note | Derivatization may be required for non-volatile analytes like this compound. moca.net.ua |

Capillary Electrophoresis (CE) for this compound Purity and Isomer Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of pharmaceutical compounds and proteins. nih.govnvkc.nl The method separates charged molecules within a narrow, buffer-filled fused silica (B1680970) capillary by applying a high voltage. nvkc.nl Its high efficiency makes it an excellent tool for assessing the purity of a compound and for separating closely related isomers.

Table 3: Overview of Capillary Electrophoresis Methodologies

| Feature | Description |

|---|---|

| Principle | Separation of charged analytes in a capillary under the influence of a strong electric field. novapublishers.com |

| Capillary Type | Uncoated fused silica or coated capillaries to minimize analyte-wall interactions. nvkc.nlnih.gov |

| Separation Modes | Capillary Zone Electrophoresis (CZE), Micellar Electrokinetic Chromatography (MEKC), Capillary Gel Electrophoresis (CGE). nih.gov |

| Detection | UV-Absorption, Fluorescence, Electrochemical, Mass Spectrometry (MS). nih.gov |

| Key Applications | Purity assessment, isomer separation, analysis of proteins and peptides, chiral separations. nih.gov |

| Sample Preconcentration | Techniques like sample stacking and isotachophoresis can be used to enhance sensitivity. nih.gov |

Advanced Spectroscopic Detection Methods for this compound in Research Samples

Advanced spectroscopic techniques are indispensable for the structural elucidation and sensitive detection of this compound. These methods provide molecular-level information without the need for extensive separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool that provides unambiguous structural information. americanpharmaceuticalreview.com High-resolution ¹H or ¹³C NMR can elucidate the precise connectivity of atoms within the molecule, making it invaluable for identifying unknown structures or confirming the identity of a synthesized compound. cwejournal.org

Infrared (IR) and Raman Spectroscopy: Fourier Transform Infrared (FTIR) and Raman spectroscopy provide a "fingerprint" of a molecule by probing its vibrational modes. americanpharmaceuticalreview.comjbcpm.com These techniques are effective for differentiating between adulterated and unadulterated samples and can be deployed via portable handheld devices for rapid screening. americanpharmaceuticalreview.com Surface-Enhanced Raman Spectroscopy (SERS) can dramatically increase sensitivity, allowing for the detection of trace amounts of an analyte by adsorbing it onto a corrugated metal surface. nih.gov

Fluorescence Spectroscopy: Compounds like phenothiazines exhibit intense native fluorescence, which can be exploited for highly sensitive detection. moca.net.ua For molecules that are not naturally fluorescent, derivatization can be used to yield a strongly fluorescent product. researchgate.net Fluorescence spectroscopy is often coupled with separation techniques like HPLC for selective quantification. moca.net.ua

Table 4: Comparison of Advanced Spectroscopic Detection Methods

| Technique | Principle | Key Advantages | Application for this compound |

|---|---|---|---|

| NMR | Measures the magnetic properties of atomic nuclei. cwejournal.org | Provides unambiguous structural identification. americanpharmaceuticalreview.com | Complete structure elucidation, isomer differentiation. |

| FTIR/Raman | Probes molecular vibrations to generate a chemical fingerprint. americanpharmaceuticalreview.comjbcpm.com | Rapid, non-destructive, can be used with handheld devices. americanpharmaceuticalreview.com | Purity checks, identification, differentiation from related structures. |

| SERS | Enhancement of Raman scattering for molecules on metal surfaces. nih.gov | Extremely high sensitivity (up to 10⁸ enhancement). nih.gov | Trace-level detection in complex research samples. |

| Fluorescence | Measures light emission from excited electronic states. moca.net.uanih.gov | Very high sensitivity and selectivity for fluorescent compounds. moca.net.ua | Quantification in biological fluids, often coupled with LC. capes.gov.br |

Electrochemical Analysis and Sensing Strategies for this compound

Electrochemical analysis involves studying the redox (oxidation-reduction) properties of a molecule by measuring the current response to an applied potential. eag.comnews-medical.net These techniques are highly sensitive and can be used to develop specialized sensors for this compound. Molecules containing phenothiazine or similar electroactive moieties are readily oxidized at an electrode. researchgate.netcapes.gov.br

Cyclic Voltammetry (CV): CV is used to investigate the electrochemical behavior of a compound, determining its oxidation and reduction potentials. news-medical.net For phenothiazine derivatives, CV can reveal reversible one-electron oxidation steps, providing insight into the molecule's electronic properties. researchgate.net